

Covalent Inhibition of ALKBH5 by DDO-02267: A Technical Guide

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Compound of Interest

Compound Name: DDO-02267

Cat. No.: B15574467

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Executive Summary

N6-methyladenosine (m6A) is a prevalent and reversible epigenetic modification on mRNA that plays a crucial role in regulating gene expression. The demethylase ALKBH5 is a key "eraser" of this modification, and its dysregulation has been implicated in various diseases, including acute myeloid leukemia (AML). Consequently, ALKBH5 has emerged as a promising therapeutic target. This technical guide provides an in-depth overview of **DDO-02267**, a novel salicylaldehyde-based covalent inhibitor of ALKBH5. **DDO-02267** demonstrates significant and selective inhibition of ALKBH5 by targeting a specific lysine residue, leading to increased cellular m6A levels and the disruption of the ALKBH5-AXL signaling axis in AML cells. This document summarizes the available quantitative data, provides detailed experimental methodologies for key assays, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Data: Inhibitory Potency of DDO-02267

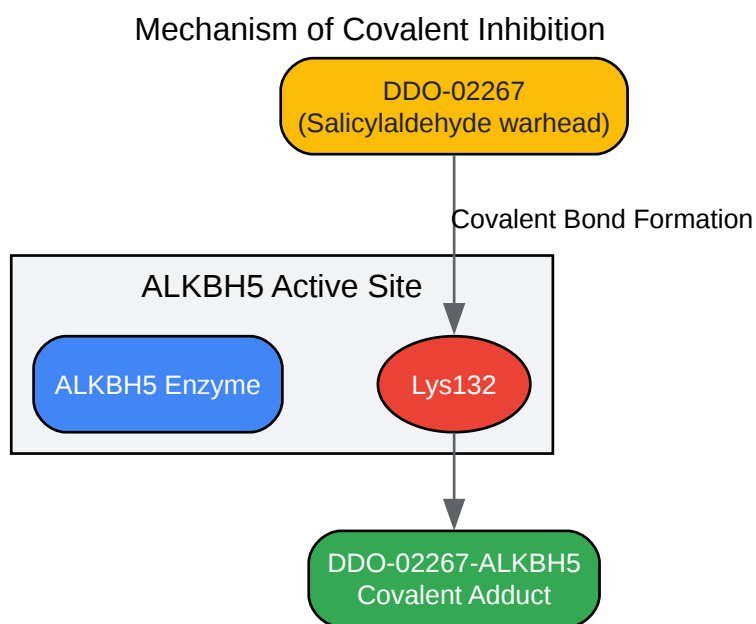
The inhibitory activity of **DDO-02267** against ALKBH5 and other related demethylases has been quantified, highlighting its selectivity.

| Target Enzyme | IC50 (μM) | Citation |
|---------------|-----------|----------|
| ALKBH5 | 0.49 | [1] |
| ALKBH3 | 11.71 | [1] |
| FTO | 14.16 | [1] |

Table 1: Inhibitory Potency of **DDO-02267**. The half-maximal inhibitory concentration (IC50) values demonstrate the superior potency of **DDO-02267** for ALKBH5 compared to other related enzymes.

Mechanism of Covalent Inhibition

DDO-02267 employs a targeted covalent inhibition strategy. The salicylaldehyde "warhead" within the **DDO-02267** molecule forms a covalent bond with the lysine residue at position 132 (Lys132) in the active site of ALKBH5.[2] This irreversible binding effectively inactivates the demethylase activity of the enzyme.



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Figure 1: Covalent modification of ALKBH5 by **DDO-02267**.

ALKBH5-AXL Signaling Pathway in AML

In acute myeloid leukemia (AML), ALKBH5 plays a critical role in post-transcriptionally regulating the expression of the AXL receptor tyrosine kinase. AXL signaling is known to promote leukemogenesis and cell survival through downstream pathways such as PI3K/AKT.[3] **DDO-02267**, by inhibiting ALKBH5, disrupts this oncogenic signaling cascade.

ALKBH5-AXL Signaling Pathway in AML

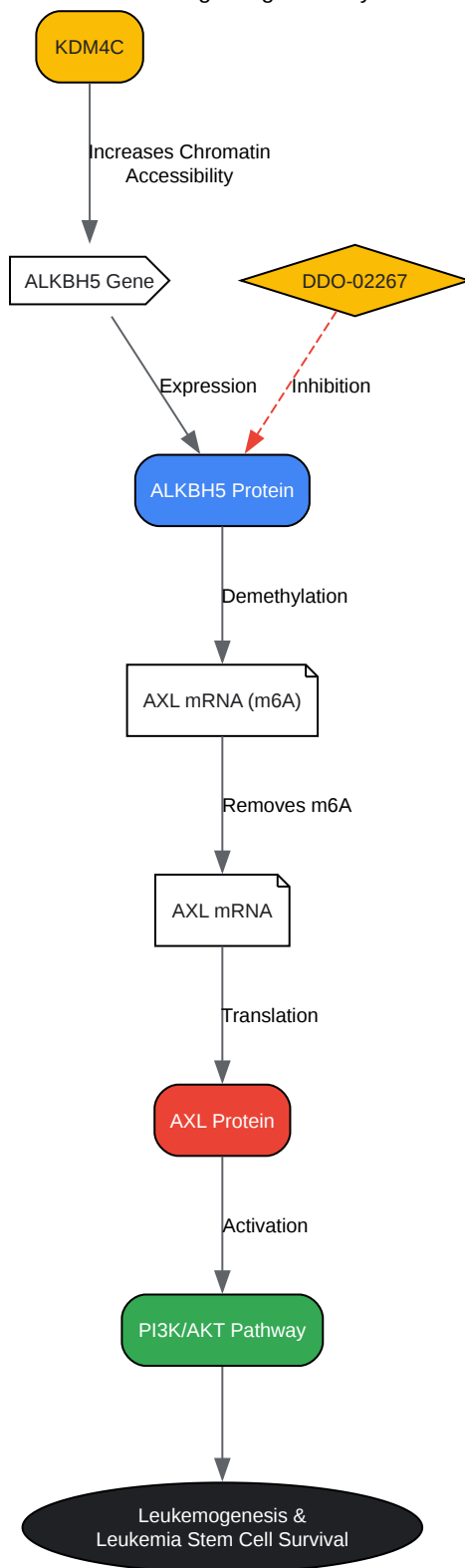
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Figure 2: The KDM4C-ALKBH5-AXL signaling axis in AML and the point of intervention by **DDO-02267**.

Experimental Protocols

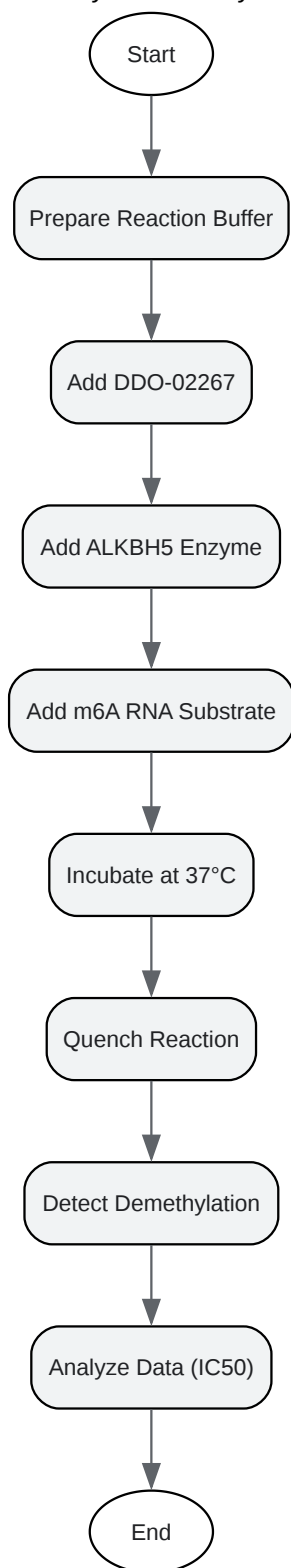
Disclaimer: The following are generalized protocols for the key experimental techniques used to characterize **DDO-02267**. The specific concentrations, incubation times, and other parameters used in the primary research may vary and are not publicly available in full detail.

ALKBH5 Enzymatic Assay (General Protocol)

This assay is used to determine the in vitro inhibitory activity of compounds against ALKBH5.

- **Reaction Mixture Preparation:** Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 50 mM KCl, 1 mM DTT, 10 μ M FeSO₄, 1 mM α -ketoglutarate, and 0.1 mg/mL BSA).
- **Compound Incubation:** Add varying concentrations of the test compound (e.g., **DDO-02267**) to the wells of a microplate.
- **Enzyme Addition:** Add recombinant human ALKBH5 protein to the wells.
- **Initiation of Reaction:** Add a synthetic m6A-containing RNA oligonucleotide substrate to initiate the demethylation reaction.
- **Incubation:** Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
- **Quenching:** Stop the reaction by adding a quenching solution (e.g., EDTA).
- **Detection:** The amount of demethylated product can be quantified using various methods, such as LC-MS/MS to measure the ratio of m6A to adenosine, or through antibody-based detection of the remaining m6A.
- **Data Analysis:** Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

ALKBH5 Enzymatic Assay Workflow



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Figure 3: A generalized workflow for an ALKBH5 enzymatic inhibition assay.

Mass Spectrometry for Covalent Adduct Confirmation (General Protocol)

This method is used to confirm the covalent binding of an inhibitor to its target protein.

- **Protein-Inhibitor Incubation:** Incubate recombinant ALKBH5 protein with a molar excess of **DDO-02267** in a suitable buffer for a sufficient time to allow for covalent bond formation.
- **Sample Preparation:** Remove excess, unbound inhibitor by methods such as dialysis or size-exclusion chromatography. The protein sample may be denatured and digested with a protease (e.g., trypsin) to generate smaller peptides.
- **LC-MS/MS Analysis:** Analyze the intact protein or the peptide digest by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- **Data Analysis:**
 - For intact protein analysis, compare the molecular weight of the treated protein with the untreated protein. An increase in mass corresponding to the molecular weight of **DDO-02267** confirms covalent binding.
 - For peptide analysis, search the MS/MS data for peptides with a mass modification equal to the mass of **DDO-02267**. The modified peptide can then be sequenced to identify the specific amino acid residue (Lys132) that has been modified.

Cellular Thermal Shift Assay (CETSA) (General Protocol)

CETSA is used to verify the engagement of a drug with its target protein in a cellular environment.

- **Cell Treatment:** Treat intact cells (e.g., AML cell line) with either vehicle control or varying concentrations of **DDO-02267**.
- **Heating:** Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation. The binding of a ligand (**DDO-02267**) is expected to stabilize its target protein (ALKBH5), increasing its melting temperature.

- Cell Lysis: Lyse the cells to release the soluble proteins.
- Separation of Aggregates: Pellet the aggregated, denatured proteins by centrifugation.
- Analysis of Soluble Fraction: Collect the supernatant containing the soluble proteins.
- Western Blotting: Analyze the amount of soluble ALKBH5 in the supernatant at each temperature using Western blotting with an ALKBH5-specific antibody.
- Data Analysis: Plot the amount of soluble ALKBH5 as a function of temperature. A shift in the melting curve to higher temperatures in the **DDO-02267**-treated cells compared to the control indicates target engagement.

Conclusion

DDO-02267 represents a significant advancement in the development of selective ALKBH5 inhibitors. Its covalent mechanism of action, targeting a specific lysine residue, provides high potency and selectivity. The ability of **DDO-02267** to disrupt the oncogenic ALKBH5-AXL signaling pathway in AML highlights its therapeutic potential. The data and methodologies presented in this guide offer a comprehensive technical overview for researchers and drug developers working on m6A demethylase inhibitors and their application in oncology. Further investigation into the in vivo efficacy and safety profile of **DDO-02267** is warranted to fully assess its clinical utility.

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